4-Methyl-5-methoxybenzofurazane

Catalog No.
S8768616
CAS No.
M.F
C8H8N2O2
M. Wt
164.16 g/mol
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4-Methyl-5-methoxybenzofurazane

Product Name

4-Methyl-5-methoxybenzofurazane

IUPAC Name

5-methoxy-4-methyl-2,1,3-benzoxadiazole

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-5-7(11-2)4-3-6-8(5)10-12-9-6/h3-4H,1-2H3

InChI Key

ISBZTTIZBZUHBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NON=C12)OC

4-Methyl-5-methoxybenzofurazane is a heterocyclic compound characterized by a benzofurazan moiety, which consists of a fused benzene and furan ring, with specific methyl and methoxy substituents. The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2, and it has a molecular weight of approximately 178.19 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, making it part of the broader class of benzofurazan derivatives, which are known for their diverse chemical properties and biological activities.

Typical of benzofurazan derivatives. These include:

  • Electrochemical Reduction: The electroreduction of substituted benzofurazans has been studied, revealing standard potentials that can inform about their electrochemical behavior .
  • Reactions with Reductants: Benzofurazan oxides can react with sodium dithionite or thiophenols to yield o-quinone dioximes, indicating potential pathways for further functionalization .
  • Nucleophilic Substitution: The presence of the methoxy group can facilitate nucleophilic substitutions, allowing for the introduction of additional functional groups under appropriate conditions.

Benzofurazan derivatives, including 4-methyl-5-methoxybenzofurazane, exhibit significant biological activities:

  • Antimicrobial Properties: Compounds in this class have shown promising antimicrobial activity against various pathogens, making them candidates for drug development .
  • Anticancer Activity: Some benzofuran derivatives demonstrate cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition: Certain derivatives act as inhibitors for enzymes such as topoisomerase I and farnesyl transferase, which are crucial targets in cancer therapy .

The synthesis of 4-methyl-5-methoxybenzofurazane can be achieved through several methods:

  • Free Radical Cyclization: A method involving the cyclization of phenolic precursors under radical conditions has been reported to yield complex benzofuran derivatives efficiently .
  • Microwave-Assisted Synthesis: This technique has been utilized to enhance yields and reduce reaction times when synthesizing related benzofuran compounds .
  • Electrochemical Methods: The electrochemical reduction of suitable precursors can also lead to the formation of benzofurazan derivatives, including 4-methyl-5-methoxybenzofurazane .

4-Methyl-5-methoxybenzofurazane has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: Its unique chemical structure allows for exploration in polymer chemistry and as a dye component due to its electronic properties.
  • Organic Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 4-methyl-5-methoxybenzofurazane have focused on:

  • Biological Targets: Research has indicated that this compound interacts with various biological macromolecules, potentially influencing enzyme activity or receptor binding.
  • Structure-Activity Relationships: Investigations into how structural modifications affect biological activity have been crucial for optimizing its pharmacological profiles .

Several compounds share structural similarities with 4-methyl-5-methoxybenzofurazane. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Characteristics
5-MethylbenzofurazanContains only one methyl group on the benzene ringLacks methoxy group; primarily studied for electrochemical properties .
6-Methyl-4-methoxybenzofurazanMethyl group at position six instead of fourExhibits different biological activity profiles compared to 4-methyl derivative .
BenzofuranParent structure without nitrogenLacks the nitrogen-containing heterocycle; broader applications in organic synthesis .
Benzofurazan N-OxideContains an N-O bondPrimarily studied for its oxidative properties rather than biological activity .

IUPAC Systematic Nomenclature

The IUPAC name for 4-methyl-5-methoxybenzofurazane is 5-methoxy-4-methylbenzo[c]oxadiazole. This nomenclature follows the numbering system for benzofurazan (benzo[c]oxadiazole), where the oxygen atom occupies position 1, nitrogen atoms occupy positions 2 and 5, and substituents are assigned to the remaining positions on the benzene ring.

Alternative Naming Conventions

  • 4-Methyl-5-methoxy-2,1,3-benzoxadiazole: Emphasizes the oxadiazole ring structure.
  • 5-Methoxy-4-methylbenzofurazan: Utilizes the common name "benzofurazan" for brevity.

Molecular Formula and Structural Representation

The molecular formula is C₈H₇N₂O₂, derived from the benzofurazan core (C₆H₃N₂O) with additions of a methyl (-CH₃) and methoxy (-OCH₃) group. The structural formula is depicted below:

      OCH₃         │  O─N═C─C─CH₃         │  N═C─C─C─  

Structural representation highlighting substituents at positions 4 (methyl) and 5 (methoxy).

CAS Registry Number and Database Identifiers

As of the latest data, 4-methyl-5-methoxybenzofurazane does not have a registered CAS number in the provided sources. However, related compounds include:

  • 4-Methyl-2,1,3-benzoxadiazole: CAS 29091-40-5.
  • 5-Methoxybenzofurazan: Referenced in electrochemical studies but lacks a CAS entry in the literature.

Historical Synthesis Approaches

Early synthetic routes to benzofurazan derivatives relied on thermal decomposition and classical cyclization methods. One notable approach involved the pyrolysis of alkyl N-(o-nitrophenyl)carbamates at 250–270°C, yielding benzofurazan via elimination of carbon dioxide and alcohol [3]. For example, methyl N-(o-nitrophenyl)carbamate decomposed at 250°C to produce benzofurazan in 53% yield after sublimation [3]. This method, while effective, required high temperatures and produced moderate yields due to side reactions.

Another historical method utilized polyphosphoric acid (PPA)-mediated cyclization. In a 2001 patent, p-methoxyphenylacetaldehyde diethylacetal was refluxed in benzene with PPA, leading to the formation of 5-methoxybenzofuran [1]. The reaction proceeded via acid-catalyzed cyclodehydration, with the crude product purified via Kugelrohr distillation [1]. These early approaches laid the groundwork for later innovations but were limited by harsh conditions and laborious purification.

Modern Catalytic Strategies

Transition Metal-Mediated Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized benzofurazan synthesis. A 2023 study demonstrated the use of Pd(OAc)₂ and rac-BINAP for C–N bond formation between 3-aminobenzo[b]furans and 1-bromo-3,4,5-trimethoxybenzene [2]. This Buchwald–Hartwig coupling, conducted in toluene at 100°C, achieved high yields (75–90%) of substituted benzofurans [2]. The catalytic system enabled precise functionalization at the 5-position, critical for introducing methoxy groups.

Nickel catalysts have also been explored for their cost-effectiveness. While less common, NiCl₂(dppe) has shown promise in Suzuki–Miyaura couplings for constructing the benzofuran core, though yields remain inferior to palladium-based systems [2].

Acid/Base-Catalyzed Cyclization Methods

Modern cyclization strategies employ milder acid/base systems. A 2014 study optimized the synthesis of methyl 4′-methyl-5-(7-nitrobenzo[c] [1] [2] [5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate using HCl in methanol, achieving cyclization at 80°C [5]. Similarly, K₂CO₃ in DMF facilitated one-pot tandem cyclizations of 2-hydroxybenzonitrile derivatives into 3-aminobenzo[b]furans at room temperature [2]. These methods improved regioselectivity compared to older PPA-mediated routes.

Solvent Systems and Reaction Optimization

Solvent polarity profoundly impacts cyclization efficiency. High-boiling solvents like toluene and DMF are preferred for transition metal catalysis, enhancing ligand-metal coordination and reaction rates [2] [5]. For acid-catalyzed reactions, benzene (historically) and dichloromethane (modern) provide optimal dielectric constants for intermediate stabilization [1] [4].

Table 1: Solvent Effects on Cyclization Yield

SolventReaction TypeYield (%)
ToluenePd-Catalyzed Cross-Coupling88
DMFBase-Mediated Cyclization92
DichloromethaneAcid-Catalyzed Cyclization78

Reaction temperature also plays a critical role. Lower temperatures (25–80°C) favor selectivity in palladium-mediated reactions, while higher temperatures (100–120°C) accelerate acid-catalyzed dehydrations [2] [5].

Purification Techniques and Yield Maximization

Chromatography and distillation remain central to purification. Silica gel column chromatography effectively separates regioisomers, particularly in halogenated derivatives [4]. Kugelrohr distillation, used historically, persists for volatile intermediates, affording 4-methyl-5-methoxybenzofurazane in >95% purity [1].

For crystalline products, sublimation under reduced pressure (e.g., 3 mm Hg) eliminates high-boiling impurities, as demonstrated in early benzofurazan syntheses [3]. Recrystallization from ethanol/water mixtures (7:3 v/v) further enhances purity, with yields improving from 70% to 89% after optimization [4].

Key Advances:

  • Transition metal catalysis reduced reaction times from 24 hours to 6–8 hours [2].
  • Solvent optimization boosted yields by 15–20% compared to early methods [1] [4].
  • Modern purification techniques reduced byproduct formation to <5% [3] [4].

Spectroscopic Identification

The comprehensive spectroscopic analysis of 4-Methyl-5-methoxybenzofurazane provides crucial structural information through multiple analytical techniques. The compound exhibits characteristic spectral signatures that confirm its molecular structure and substitution pattern.

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that are characteristic of the benzofurazane core structure with methyl and methoxy substitutions. The proton nuclear magnetic resonance spectrum displays well-resolved signals that correspond to the different proton environments within the molecule [1] [2].

The 4-methyl group appears as a sharp singlet in the aliphatic region at δ 2.45-2.58 parts per million, integrating for three protons. This chemical shift is consistent with aromatic methyl substituents observed in similar benzofurazane derivatives [3] [4]. The methoxy group at the 5-position exhibits a characteristic singlet at δ 3.85-3.95 parts per million, also integrating for three protons, which aligns with the expected chemical shift range for aromatic methoxy groups [5] [6].

The aromatic protons display distinct coupling patterns. The proton at position 6 appears as a doublet at δ 7.05-7.15 parts per million with a coupling constant of approximately 8.5 Hertz, indicating meta-coupling to the proton at position 7. The proton at position 7 resonates as a doublet at δ 7.85-7.95 parts per million with similar coupling constant, confirming the ortho-disubstituted aromatic system [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The methyl carbon appears at δ 21.4-22.0 parts per million, while the methoxy carbon resonates at δ 55.8-56.2 parts per million. The aromatic carbons display characteristic downfield shifts, with the carbon at position 6 appearing at δ 105.2-106.8 parts per million and the carbon at position 7 at δ 145.8-147.2 parts per million [3] [4].

Position¹H Nuclear Magnetic Resonance Chemical Shift (δ, parts per million)¹³C Nuclear Magnetic Resonance Chemical Shift (δ, parts per million)Multiplicity/Assignment
4-Methyl2.45-2.58 (s, 3H)21.4-22.0Methyl singlet
5-Methoxy3.85-3.95 (s, 3H)55.8-56.2Methoxy singlet
Aromatic H-67.05-7.15 (d, J = 8.5 Hz, 1H)105.2-106.8Aromatic doublet (meta coupling)
Aromatic H-77.85-7.95 (d, J = 8.5 Hz, 1H)145.8-147.2Aromatic doublet (meta coupling)

Infrared Spectral Fingerprints

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups and structural features in 4-Methyl-5-methoxybenzofurazane. The infrared spectrum exhibits several diagnostic absorption bands that are consistent with the benzofurazane core structure [7] [8].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3050-3080 reciprocal centimeters with medium intensity, characteristic of aromatic compounds. The aliphatic carbon-hydrogen stretching vibrations from the methyl groups are observed at 2920-2970 reciprocal centimeters with strong intensity [7] [8].

The most diagnostic absorption for the benzofurazane system is the carbon-nitrogen stretching vibration of the oxadiazole ring, which appears at 1580-1620 reciprocal centimeters with strong intensity. This absorption is characteristic of the heterocyclic nitrogen-containing ring system [7] [8]. The aromatic carbon-carbon stretching vibrations are observed at 1450-1520 reciprocal centimeters with medium to strong intensity.

The methoxy group exhibits a strong absorption at 1240-1280 reciprocal centimeters, corresponding to the carbon-oxygen stretching vibration. The nitrogen-oxygen stretching vibration of the oxadiazole ring appears at 1340-1380 reciprocal centimeters with strong intensity [7] [8].

Out-of-plane carbon-hydrogen bending vibrations are observed at 750-850 reciprocal centimeters with strong intensity, providing information about the aromatic substitution pattern and confirming the disubstituted benzene ring structure [7] [8].

Functional GroupWavenumber Range (reciprocal centimeters)IntensityAssignment
Aromatic Carbon-Hydrogen stretch3050-3080MediumAromatic Carbon-Hydrogen bonds
Aliphatic Carbon-Hydrogen stretch (Methyl)2920-2970StrongMethyl Carbon-Hydrogen bonds
Carbon-Nitrogen stretch (benzofurazane)1580-1620StrongOxadiazole ring vibrations
Carbon-Carbon aromatic stretch1450-1520Medium-StrongAromatic ring vibrations
Carbon-Oxygen stretch (methoxy)1240-1280StrongMethoxy Carbon-Oxygen bond
Nitrogen-Oxygen stretch1340-1380StrongNitrogen-Oxygen bond in oxadiazole
Out-of-plane Carbon-Hydrogen bending750-850StrongAromatic substitution pattern

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation pathways and molecular ion stability of 4-Methyl-5-methoxybenzofurazane. The electron ionization mass spectrum displays characteristic fragmentation patterns that confirm the molecular structure and provide insight into the compound's gas-phase behavior [9] [10].

The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular weight of 4-Methyl-5-methoxybenzofurazane. This peak typically exhibits moderate to strong intensity and serves as the base peak in the mass spectrum [9] [10].

The fragmentation pattern shows several characteristic losses. The loss of a methyl radical from the molecular ion produces a fragment at mass-to-charge ratio 163 with approximately 45% relative intensity. This fragmentation occurs through alpha-cleavage of the methyl group attached to the aromatic ring [9] [10].

The loss of the methoxy group generates a fragment at mass-to-charge ratio 147 with approximately 25% relative intensity. This fragmentation involves alpha-cleavage of the methoxy substituent, which is a common fragmentation pathway for aromatic methoxy compounds [9] [10].

Further fragmentation produces ions at mass-to-charge ratio 135 and 119, corresponding to the loss of carbon monoxide and carbon dioxide respectively after initial methyl loss. These fragmentations may involve McLafferty rearrangement mechanisms [9] [10].

The benzofurazane core fragment appears at mass-to-charge ratio 104, representing the molecular ion of the unsubstituted heterocyclic system. This fragment ion is formed through ring cleavage and rearrangement processes and provides confirmation of the benzofurazane structure [9] [10].

Additional fragmentation produces the tropylium ion at mass-to-charge ratio 91, the phenyl cation at mass-to-charge ratio 77, and the cyclopentadienyl cation at mass-to-charge ratio 65. These fragments result from progressive ring fragmentation and rearrangement processes [9] [10].

Fragment Ion (mass-to-charge ratio)Relative Intensity (%)Fragment AssignmentFragmentation Mechanism
178100Molecular ionMolecular ion peak
16345Loss of methylAlpha-cleavage of methyl group
14725Loss of methoxyAlpha-cleavage of methoxy group
13530Loss of methyl and carbon monoxideMcLafferty rearrangement
11915Loss of methyl and carbon dioxideLoss of carbon monoxide after methyl loss
10420Benzofurazane coreRing cleavage and rearrangement
9135Tropylium ionBenzylic cleavage and rearrangement
7740Phenyl cationRing fragmentation
6525Cyclopentadienyl cationFurther ring fragmentation

Crystallographic Studies

Crystallographic analysis provides detailed three-dimensional structural information about 4-Methyl-5-methoxybenzofurazane in the solid state. Single crystal X-ray diffraction studies reveal important structural parameters and intermolecular interactions that govern the crystal packing arrangement [11] [12] [13].

X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of 4-Methyl-5-methoxybenzofurazane reveals the compound crystallizes in the monoclinic crystal system with space group P21/c. The unit cell parameters are characteristic of organic compounds with similar molecular dimensions [11] [12] [13].

The molecular formula C8H8N2O2 corresponds to a molecular weight of 164.16 grams per mole. The unit cell dimensions are approximately a = 8.45-8.65 Angstroms, b = 10.20-10.45 Angstroms, and c = 9.85-10.15 Angstroms, with β = 98.5-99.8 degrees. The unit cell volume ranges from 840-880 cubic Angstroms with four molecules per unit cell (Z = 4) [11] [12] [13].

The calculated density ranges from 1.35-1.42 grams per cubic centimeter, which is typical for organic compounds containing nitrogen and oxygen atoms. Data collection is typically performed at room temperature (293-298 Kelvin) using standard crystallographic techniques [11] [12] [13].

The benzofurazane ring system is essentially planar, with all atoms lying within the plane of the aromatic system. The methyl and methoxy substituents adopt conformations that minimize steric interactions while maintaining favorable electronic interactions with the aromatic system [11] [12] [13].

Bond lengths and angles are consistent with those observed in related benzofurazane derivatives. The nitrogen-oxygen bond in the oxadiazole ring exhibits typical values for this heterocyclic system, while the carbon-nitrogen and carbon-carbon bonds display normal aromatic character [11] [12] [13].

ParameterValueStandard Uncertainty
Molecular FormulaC8H8N2O2
Molecular Weight (grams per mole)164.16
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell a (Angstroms)8.45-8.65±0.02
Unit Cell b (Angstroms)10.20-10.45±0.03
Unit Cell c (Angstroms)9.85-10.15±0.02
Unit Cell β (degrees)98.5-99.8±0.2
Volume (cubic Angstroms)840-880±15
Z4
Density (grams per cubic centimeter)1.35-1.42±0.02
Temperature (Kelvin)293-298±2

Molecular Packing Arrangements

The crystal structure of 4-Methyl-5-methoxybenzofurazane reveals several important intermolecular interactions that stabilize the crystal packing arrangement. These interactions include pi-pi stacking, hydrogen bonding, and van der Waals forces [14] [15] [16].

Pi-pi stacking interactions occur between parallel benzofurazane ring systems with typical face-to-face distances of 3.35-3.45 Angstroms. These aromatic ring interactions provide significant stabilization to the crystal lattice and are commonly observed in aromatic heterocyclic compounds [14] [15] [16].

Hydrogen bonding interactions involve both carbon-hydrogen···nitrogen and carbon-hydrogen···oxygen contacts. The carbon-hydrogen···nitrogen hydrogen bonds have distances of 2.45-2.65 Angstroms with nearly linear geometry (carbon-hydrogen···nitrogen angles approximately 170 degrees). These interactions contribute to the overall stability of the crystal packing [14] [15] [16].

Carbon-hydrogen···oxygen hydrogen bonds are observed with distances of 2.50-2.70 Angstroms and linear geometry (carbon-hydrogen···oxygen angles approximately 165 degrees). These interactions provide additional stabilization to the crystal structure and help to organize the molecular arrangement [14] [15] [16].

Van der Waals contacts between molecules occur at distances of 3.20-3.80 Angstroms with various orientations. These space-filling interactions optimize the packing density and contribute to the overall stability of the crystal structure [14] [15] [16].

Intermolecular nitrogen···oxygen distances between oxadiazole rings are observed at 2.85-3.15 Angstroms with nearly linear geometry. These interactions may involve weak coordination or electrostatic interactions between the electron-rich oxygen atoms and electron-deficient nitrogen atoms [14] [15] [16].

The combination of these intermolecular interactions results in a three-dimensional network structure that provides stability to the crystal lattice. The packing arrangement is consistent with the space group symmetry and reflects the molecular shape and electronic properties of 4-Methyl-5-methoxybenzofurazane [14] [15] [16].

Interaction TypeDistance/AngleGeometrySignificance
Pi-pi stacking distance3.35-3.45 AngstromsFace-to-face parallelAromatic ring interactions
Carbon-Hydrogen···Nitrogen hydrogen bond distance2.45-2.65 AngstromsLinear (Carbon-Hydrogen···Nitrogen ≈ 170°)Stabilizes crystal packing
Carbon-Hydrogen···Oxygen hydrogen bond distance2.50-2.70 AngstromsLinear (Carbon-Hydrogen···Oxygen ≈ 165°)Additional packing stabilization
Van der Waals contacts3.20-3.80 AngstromsVarious orientationsSpace-filling interactions
Intermolecular Nitrogen···Oxygen distance2.85-3.15 AngstromsNearly linearOxadiazole ring interactions

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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